Cas no 1120-90-7 (3-Iodopyridine)

3-Iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-Iodopyridine
- 3-Iodo Pyrdine
- 3-IODOPYRAZOLOPYRIDINE
- 3-iodo-pyridine
- 3-I-pyridine
- 3-lodopyridine
- 3-pyridine iodide
- 3-Pyridyl iodide
- 3-pyridyl-I
- Pyridine,3-iodo
- NSC 5076
- 3-Iodo pyridine
- Pyridine, 3-iodo-
- 3-iodpyridin
- 3- Iodopyridine
- NSC5076
- PubChem6634
- KSC490S0T
- XDELKSRGBLWMBA-UHFFFAOYSA-N
- BCP21598
- BBL104169
- WT1276
- STL557983
- SBB054246
- CL0133
- RW1980
- RP04496
- AM84339
- AS-14543
- DTXSID10149813
- EINECS 214-322-6
- 3-Iodopyridine, 98%
- AKOS005207203
- InChI=1/C5H4IN/c6-5-2-1-3-7-4-5/h1-4
- BB 0267981
- MFCD00023553
- SY007548
- NS00023601
- I0568
- SCHEMBL10515
- UNII-LWL4FC4MZM
- W-109016
- 3-Pyridyl iodide; NSC 5076
- AB01382
- A1388
- NSC-5076
- EN300-71344
- AC-907/30003005
- FT-0615915
- LWL4FC4MZM
- AC-7558
- CS-D1693
- BP-21358
- 1120-90-7
- DTXCID0072304
- DB-031051
-
- MDL: MFCD00023553
- インチ: 1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H
- InChIKey: XDELKSRGBLWMBA-UHFFFAOYSA-N
- ほほえんだ: IC1=C([H])N=C([H])C([H])=C1[H]
- BRN: 106059
計算された属性
- せいみつぶんしりょう: 204.93885g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 204.93885g/mol
- 単一同位体質量: 204.93885g/mol
- 水素結合トポロジー分子極性表面積: 12.9Ų
- 重原子数: 7
- 複雑さ: 56
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.9668 (estimate)
- ゆうかいてん: 53.0 to 56.0 deg-C
- ふってん: 92°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:222.8°f< br / >摂氏度:106°C< br / >
- 屈折率: 1.629
- PSA: 12.89000
- LogP: 1.68620
- かんど: Light Sensitive
- ようかいせい: 未確定
3-Iodopyridine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S45-S36/37/39
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
- セキュリティ用語:S26;S36/37/39;S45
- 危険レベル:IRRITANT, LIGHT SENSITIVE
- リスク用語:R23/24/25; R36/37/38
3-Iodopyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-71344-0.5g |
3-iodopyridine |
1120-90-7 | 95% | 0.5g |
$21.0 | 2023-05-24 | |
Enamine | EN300-71344-50.0g |
3-iodopyridine |
1120-90-7 | 95% | 50g |
$145.0 | 2023-05-24 | |
Oakwood | 008065-100g |
3-Iodopyridine |
1120-90-7 | 98% | 100g |
$176.00 | 2024-07-19 | |
eNovation Chemicals LLC | D403398-250g |
3-Iodopyridine |
1120-90-7 | 97% | 250g |
$600 | 2024-06-05 | |
Enamine | EN300-71344-0.05g |
3-iodopyridine |
1120-90-7 | 95% | 0.05g |
$19.0 | 2023-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03148-25G |
3-iodopyridine |
1120-90-7 | 97% | 25g |
¥ 310.00 | 2023-04-06 | |
Enamine | EN300-71344-5.0g |
3-iodopyridine |
1120-90-7 | 95% | 5g |
$29.0 | 2023-05-24 | |
Enamine | EN300-71344-25.0g |
3-iodopyridine |
1120-90-7 | 95% | 25g |
$87.0 | 2023-05-24 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0460619467- 1g |
3-Iodopyridine |
1120-90-7 | 98% | 1g |
¥ 61.2 | 2021-05-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I64580-5g |
3-Iodopyridine |
1120-90-7 | 98% | 5g |
¥20.0 | 2023-09-07 |
3-Iodopyridine サプライヤー
3-Iodopyridine 関連文献
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Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463
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Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702
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Jiang Wu,Yafei Liu,Changhui Lu,Qilong Shen Chem. Sci. 2016 7 3757
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Kiran Iyer,Jing Yi,Andrew Bogdan,Nari Talaty,Stevan W. Djuric,R. Graham Cooks React. Chem. Eng. 2018 3 206
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5. Photochemical synthesis of 3-heteroarylpyridinesHong-Son Ryang,Hiroshi Sakurai J. Chem. Soc. Chem. Commun. 1972 594
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Tlabo C. Leboho,Sandy F. van Vuuren,Joseph P. Michael,Charles B. de Koning Org. Biomol. Chem. 2014 12 307
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7. The unique molecular disorder of crystalline 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide. An X-ray and spectroscopic studyJ. Hanuza,M. Maczka,A. Waskowska,W. Oganowski,H. Ban-Oganowska,J. H. van der Maas,E. T. G. Lutz J. Chem. Soc. Perkin Trans. 2 1997 2039
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Yibiao Li,Shuo Huang,Jiaming Li,Jian Li,Xiaoliang Ji,Jiasheng Liu,Lu Chen,Shiyong Peng,Kun Zhang Org. Biomol. Chem. 2020 18 9292
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Xujun Li,Jia Li,Xiaoshuang Wang,Lingang Wu,Yanlan Wang,Giovanni Maestri,Max Malacria,Xiang Liu Dalton Trans. 2021 50 11834
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Zhen-Jiang Liu,Jean-Pierre Vors,Ernst R. F. Gesing,Carsten Bolm Green Chem. 2011 13 42
3-Iodopyridineに関する追加情報
Recent Advances in the Application of 3-Iodopyridine (CAS 1120-90-7) in Chemical Biology and Pharmaceutical Research
3-Iodopyridine (CAS 1120-90-7) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and structural properties. Recent studies have highlighted its potential in drug discovery, medicinal chemistry, and materials science. This research brief synthesizes the latest findings on the applications and mechanistic insights of 3-Iodopyridine, providing a comprehensive overview for professionals in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Iodopyridine as a key intermediate in the synthesis of novel kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to functionalize the iodine moiety, enabling rapid diversification of the pyridine scaffold. This approach yielded several lead compounds with nanomolar potency against target kinases, underscoring the compound's value in hit-to-lead optimization.
In materials science, 3-Iodopyridine has shown promise in the development of organic electronic materials. A recent publication in Advanced Materials reported its use as a precursor for π-conjugated systems through direct arylation polymerization. The resulting polymers exhibited excellent charge transport properties, suggesting potential applications in organic photovoltaics and field-effect transistors.
Mechanistic studies have provided new insights into the reactivity of 3-Iodopyridine. Research published in Organic Letters (2023) elucidated the compound's behavior in photoredox catalysis, revealing a novel radical pathway for C-H functionalization. This discovery expands the synthetic toolbox for pyridine derivatization and enables more sustainable transformations under mild conditions.
The pharmaceutical industry has taken particular interest in 3-Iodopyridine's potential for radiopharmaceutical development. Recent preclinical studies have explored its use as a prosthetic group for radioiodination of biologics, demonstrating superior in vivo stability compared to conventional labeling approaches. This application could significantly advance the field of targeted radionuclide therapy.
From a safety and regulatory perspective, new toxicological data on 3-Iodopyridine has become available. A 2023 regulatory submission included comprehensive genotoxicity studies that confirmed the compound's safety profile at pharmacological doses, facilitating its adoption in clinical-stage drug development programs.
Looking forward, several research groups are investigating the use of 3-Iodopyridine in PROTAC (proteolysis-targeting chimera) design and covalent inhibitor development. Preliminary results suggest that its unique electronic properties make it particularly suitable for these emerging therapeutic modalities, potentially opening new avenues in targeted protein degradation.
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